molecular formula C13H17N3O6S B12401570 N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid |A-t-butyl ester

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid |A-t-butyl ester

Cat. No.: B12401570
M. Wt: 343.36 g/mol
InChI Key: VTEWXTHQMTVUOZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid |A-t-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon . Major products formed from these reactions include amino derivatives and disulfide-linked peptides .

Scientific Research Applications

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid |A-t-butyl ester is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid |A-t-butyl ester is unique due to its specific use as a protecting group for cysteine residues. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C13H17N3O6S

Molecular Weight

343.36 g/mol

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid

InChI

InChI=1S/C13H17N3O6S/c1-13(2,3)22-10(17)7-8(12(18)19)15-23-11-9(16(20)21)5-4-6-14-11/h4-6,8,15H,7H2,1-3H3,(H,18,19)/t8-/m0/s1

InChI Key

VTEWXTHQMTVUOZ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

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